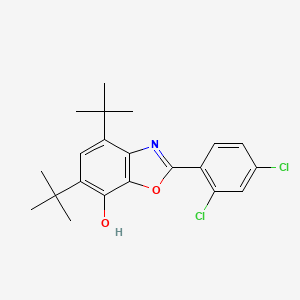
4,6-Ditert-butyl-2-(2,4-dichlorophenyl)-1,3-benzoxazol-7-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Ditert-butyl-2-(2,4-dichlorophenyl)-1,3-benzoxazol-7-ol is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of tert-butyl groups, dichlorophenyl groups, and a benzoxazole ring, which contribute to its stability and reactivity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Ditert-butyl-2-(2,4-dichlorophenyl)-1,3-benzoxazol-7-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by condensing an appropriate ortho-aminophenol with a carboxylic acid derivative under acidic conditions.
Introduction of Dichlorophenyl Group: The dichlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 2,4-dichlorobenzoyl chloride and an aluminum chloride catalyst.
Addition of Tert-Butyl Groups: The tert-butyl groups can be added via alkylation reactions using tert-butyl chloride and a strong base such as potassium tert-butoxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
4,6-Ditert-butyl-2-(2,4-dichlorophenyl)-1,3-benzoxazol-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
科学研究应用
4,6-Ditert-butyl-2-(2,4-dichlorophenyl)-1,3-benzoxazol-7-ol has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized as an additive in plastics and coatings to enhance stability and durability.
作用机制
The mechanism of action of 4,6-Ditert-butyl-2-(2,4-dichlorophenyl)-1,3-benzoxazol-7-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may modulate pathways related to reactive oxygen species (ROS) production and inflammatory cytokine release.
相似化合物的比较
Similar Compounds
2,4-Dichlorophenyl-1,3-benzoxazole: Lacks the tert-butyl groups, resulting in different chemical properties.
4,6-Ditert-butyl-1,3-benzoxazole: Lacks the dichlorophenyl group, affecting its reactivity and applications.
Uniqueness
4,6-Ditert-butyl-2-(2,4-dichlorophenyl)-1,3-benzoxazol-7-ol is unique due to the combination of tert-butyl
属性
IUPAC Name |
4,6-ditert-butyl-2-(2,4-dichlorophenyl)-1,3-benzoxazol-7-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2NO2/c1-20(2,3)13-10-14(21(4,5)6)17(25)18-16(13)24-19(26-18)12-8-7-11(22)9-15(12)23/h7-10,25H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSAXFZNOXTMMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C2=C1N=C(O2)C3=C(C=C(C=C3)Cl)Cl)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














